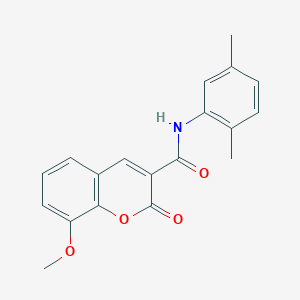

N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative characterized by a 2H-chromene core with a 2-oxo group, an 8-methoxy substituent, and a carboxamide linkage to a 2,5-dimethylphenyl anilide moiety.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11-7-8-12(2)15(9-11)20-18(21)14-10-13-5-4-6-16(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQRJSWOLAQGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 2,5-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits several promising biological activities:

1. Anticancer Properties

- Various studies have shown that chromene derivatives possess significant anticancer activity. The compound has been evaluated against different cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For instance, studies indicate that it may inhibit cell proliferation in cancerous tissues through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

- The compound has been reported to exhibit anti-inflammatory properties. Research indicates that chromene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

3. Antioxidant Activity

- The antioxidant capacity of N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been documented, suggesting its role in scavenging free radicals and protecting cells from oxidative stress .

Case Studies and Research Findings

Several case studies highlight the applications of N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene-Carboxamide Analogs

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Core Structure : Shares the 2-oxo-2H-chromene-3-carboxamide backbone with the target compound.

- Key Differences :

- Anilide Substituent : 4-Sulfamoylphenyl group (electron-withdrawing) vs. 2,5-dimethylphenyl (electron-donating).

- Chromene Substituent : Lacks the 8-methoxy group present in the target compound.

- Synthesis : Prepared via condensation of 3-hydroxynaphthalene-2-carboxylic acid with anilines under reflux or microwave conditions, yielding high-purity products (>86% yield) .

Other Chromene Derivatives (13a, 13b)

- Structural Features: Include cyano and hydrazinylidene groups, diverging significantly from the target compound’s methoxy and dimethylphenyl substituents.

- Synthetic Routes : Involve coupling reactions with diazonium salts, highlighting the versatility of chromene-carboxamides in accommodating diverse functional groups .

Naphthalene-Carboxamide Analogs

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Core Structure : 3-Hydroxynaphthalene-2-carboxamide instead of chromene-carboxamide.

- Key Similarity : Shares the 2,5-dimethylphenyl anilide group with the target compound.

- Activity : Demonstrates potent photosynthesis-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-donating 2,5-dimethylphenyl group enhancing lipophilicity and photosystem II (PSII) binding .

- SAR Insights :

Comparative Data Table

Mechanistic and Structural Insights

- Role of Substituents: The 2,5-dimethylphenyl group in both chromene and naphthalene derivatives enhances lipophilicity, facilitating membrane penetration and target engagement .

- Synthetic Flexibility: Chromene-carboxamides are amenable to diverse functionalization (e.g., sulfamoyl, cyano groups), enabling tailored bioactivity .

Biological Activity

N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a member of the chromene derivative family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chromene core with a methoxy group and a dimethylphenyl substituent. Its synthesis typically involves multi-step organic reactions:

- Formation of the Chromene Core : Cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

- Methoxy Group Introduction : Methylation using agents like dimethyl sulfate.

- Amidation : Reaction with 2,5-dimethylaniline in the presence of coupling agents such as DCC and catalysts like DMAP.

The biological activity of N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, impacting metabolic pathways.

- Receptor Modulation : It can interact with receptor binding sites, altering cellular responses and signaling pathways .

Antitumor Activity

Research indicates that N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical cancer) | 9.8 | DNA damage induction |

These findings suggest that the compound may induce cytotoxic effects through apoptosis and cell cycle modulation .

Antibacterial Activity

N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also shown antibacterial properties against common pathogens:

| Bacteria | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| E. coli | 15 µg/mL | Growth inhibition |

| S. aureus | 20 µg/mL | Cell membrane disruption |

The mechanism involves disruption of bacterial cell membranes and interference with metabolic functions .

Case Studies

A recent study evaluated the compound's effects on tumor growth in vivo using xenograft models. Mice treated with varying doses demonstrated significant reductions in tumor volume compared to controls:

- Dosage : 2.75 mg/g body weight

- Results : Tumor growth rate decreased by approximately 40% over four weeks.

Histological analysis revealed increased apoptosis in treated tumors, supporting the compound's antitumor efficacy .

Q & A

Q. How can researchers optimize the synthesis of N-(2,5-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of salicylaldehyde derivatives with β-ketoesters to form the chromene core, followed by amidation with 2,5-dimethylaniline. Key steps include:

- Reaction Conditions : Use of coupling agents (e.g., EDCI) for amidation under inert atmospheres to prevent oxidation .

- Purification : Flash column chromatography (silica gel) and recrystallization (e.g., acetone) to achieve >95% purity .

- Yield Optimization : Adjusting stoichiometry, temperature (60–80°C), and solvent polarity (DMF or THF) .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C8, dimethylphenyl at C3) .

- X-ray Crystallography : Single-crystal analysis with SHELXL for precise bond-length/angle determination. Refinement parameters (R-factor < 0.05) ensure structural accuracy .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer :

- Solvent Selection : Use DMSO for initial stock solutions, diluted with PBS or cell culture media (≤0.1% DMSO to avoid cytotoxicity) .

- Cosolvents : Additives like cyclodextrins or Tween-80 enhance aqueous solubility .

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the chromene core while retaining bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Comparative Studies : Test the compound alongside structural analogs (e.g., nitro/methoxy variants) under standardized conditions (e.g., MTT assay for cytotoxicity) .

- Assay Validation : Use orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) to confirm apoptosis induction .

- Purity Checks : HPLC-UV (>99% purity) to rule out impurities affecting activity .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogens at C2/C5, alkyl groups on the phenyl ring) to probe electronic/steric effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity with targets (e.g., COX-2, tubulin) .

- QSAR Analysis : Use Hansch parameters (logP, polar surface area) to correlate physicochemical properties with activity .

Q. How can crystallization issues (e.g., twinning, poor diffraction) be mitigated during X-ray analysis?

- Methodological Answer :

- Crystal Growth : Slow evaporation (hexane/ethyl acetate) at 4°C to obtain high-quality crystals .

- Data Collection : Use synchrotron radiation for low-symmetry crystals. SHELXD for twin-law identification and data integration .

- Refinement : Apply TWIN commands in SHELXL for twinned structures and constrain ADP parameters for disordered regions .

Q. What experimental approaches are suitable for investigating metabolic stability?

- Methodological Answer :

- In Vitro Assays : Liver microsome incubations (human/rat) with LC-MS/MS to track metabolite formation (e.g., demethylation at C8) .

- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to assess enzyme interaction .

- Stability Profiling : pH-dependent degradation studies (pH 1–10) to identify labile functional groups .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Adjustment : Re-parameterize docking models using experimental binding data (SPR or ITC) .

- Conformational Sampling : Perform MD simulations (GROMACS) to assess ligand flexibility in solution .

- Off-Target Screening : Broad-panel kinase/binding assays to identify unintended interactions .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (GraphPad Prism) to calculate IC₅₀ ± 95% CI .

- ANOVA with Tukey’s Test : Compare multiple treatment groups (p < 0.05) .

- Hill Slope Analysis : Assess cooperativity in target binding (slope ≠ 1 suggests allosteric effects) .

Method Development

Q. How can scale-up synthesis be optimized without compromising yield or purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors for precise temperature/residence time control during amidation .

- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) for cost-effective coupling steps .

- Process Analytical Technology (PAT) : In-line FTIR/NIR for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.